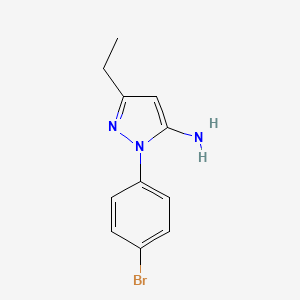

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Overview

Description

Synthesis Analysis

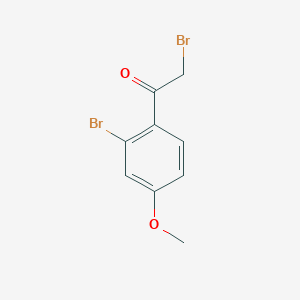

The synthesis of pyrazole derivatives can be achieved through various methods. Paper describes an effective route for the direct synthesis of substituted pyrazole using a 3+2 annulation method. The process involves a Knoevenagel condensation followed by a cyclocondensation reaction. Although the specific synthesis of "1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine" is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

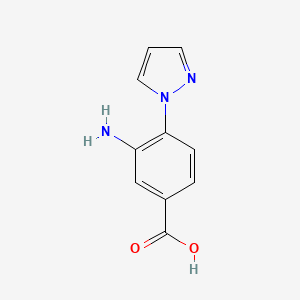

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction, as seen in papers and . These techniques allow for the determination of the molecular geometry and the identification of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the stability and properties of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from theoretical calculations and experimental data. Paper discusses the use of density functional theory (DFT) and Hartree–Fock (HF) methods to calculate vibrational frequencies and NMR chemical shift values. These properties are crucial for understanding the behavior of the compound under different conditions. Additionally, the antioxidant properties of pyrazole derivatives, as evaluated in paper , indicate potential for biological activity.

Scientific Research Applications

Synthesis and Molecular Studies

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine and related compounds are extensively used in the field of chemistry for synthesis and molecular structure analysis. For instance, Ö. Tamer et al. (2016) synthesized a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), and conducted a comprehensive study on its molecular structure using X-ray diffraction, spectroscopic methods, and density functional theory calculations. They discovered significant nonlinear optical properties in BPTBMPA, indicating potential applications in photonics and electronics (Ö. Tamer et al., 2016).

Potential in Anticancer Research

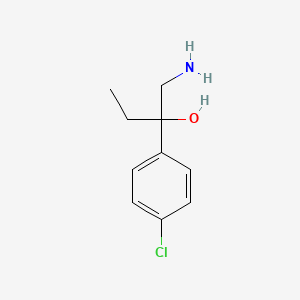

In the field of medicinal chemistry, derivatives of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine are being explored for their anticancer properties. Aladdin M. Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole and assessed their cytotoxic activity against various human cancer cell lines. They found significant activity, particularly in compounds related to 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine, suggesting a potential role in developing new anticancer agents (Aladdin M. Srour et al., 2018).

Development of Novel Pharmaceuticals

The compound's derivatives are also being investigated for the development of new pharmaceuticals. For instance, J. Díaz et al. (2012) researched 1-arylpyrazoles as potent σ(1) receptor antagonists, exploring the role of pyrazole substituents in activity. They identified compounds with high activity in neuropathic pain models, highlighting the therapeutic potential of such derivatives (J. Díaz et al., 2012).

Exploration in Organic Synthesis

The compound and its related chemicals have been utilized in organic synthesis. S. P. Veettil et al. (2009, 2010) synthesized various compounds using 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine derivatives, contributing to the development of new chemical synthesis methods (S. P. Veettil et al., 2009), (S. P. Veettil et al., 2010).

Safety And Hazards

properties

IUPAC Name |

2-(4-bromophenyl)-5-ethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTHKFSIAFQNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine | |

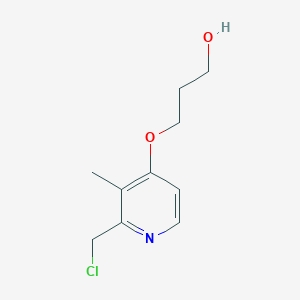

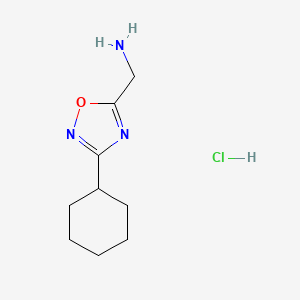

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)

![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)

![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)